Cas no 1039931-40-2 (1-(4-Bromophenyl)cycloheptane-1-carboxylic acid)

1-(4-ブロモフェニル)シクロヘプタン-1-カルボン酸は、有機合成化学において有用な中間体として機能する化合物です。その特徴的な構造は、シクロヘプタン環に4-ブロモフェニル基とカルボキシル基が結合しており、分子設計の柔軟性を提供します。特に、ブロモ基の存在によりパラ位での求電子置換反応が可能であり、さらにカップリング反応への適用が期待されます。カルボキシル基はエステル化やアミド化などの誘導体化に適しており、医薬品や機能性材料の合成前駆体としての利用価値が高いです。高い純度と安定性を兼ね備えているため、精密な合成プロセスにおける信頼性の高い試薬として使用できます。

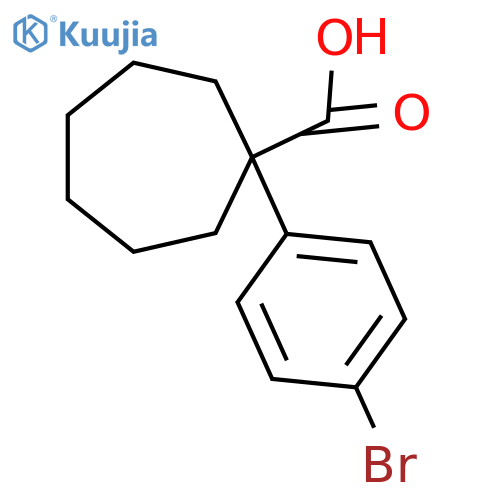

1039931-40-2 structure

商品名:1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

CAS番号:1039931-40-2

MF:C14H17BrO2

メガワット:297.187583684921

MDL:MFCD11188901

CID:4674623

PubChem ID:28937725

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)cycloheptane-1-carboxylic acid

- 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

-

- MDL: MFCD11188901

- インチ: 1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17)

- InChIKey: ILLSQUFVPDAVGA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1(C(=O)O)CCCCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 261

- トポロジー分子極性表面積: 37.3

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-201446-0.05g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 0.05g |

$229.0 | 2023-09-16 | |

| Enamine | EN300-201446-0.5g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 0.5g |

$768.0 | 2023-09-16 | |

| Enamine | EN300-201446-0.1g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 0.1g |

$342.0 | 2023-09-16 | |

| Enamine | EN300-201446-1.0g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 1g |

$986.0 | 2023-05-31 | |

| Enamine | EN300-201446-1g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 1g |

$986.0 | 2023-09-16 | |

| Enamine | EN300-201446-5g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 5g |

$2858.0 | 2023-09-16 | |

| A2B Chem LLC | AW03775-100mg |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 100mg |

$395.00 | 2024-04-20 | |

| Aaron | AR01B9AJ-1g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 1g |

$1381.00 | 2025-02-09 | |

| Aaron | AR01B9AJ-2.5g |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 2.5g |

$2681.00 | 2025-02-09 | |

| A2B Chem LLC | AW03775-500mg |

1-(4-bromophenyl)cycloheptane-1-carboxylic acid |

1039931-40-2 | 95% | 500mg |

$844.00 | 2024-04-20 |

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1039931-40-2 (1-(4-Bromophenyl)cycloheptane-1-carboxylic acid) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量